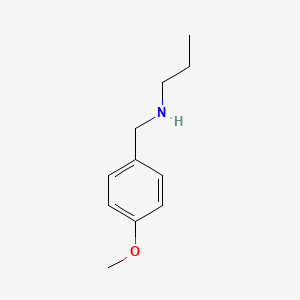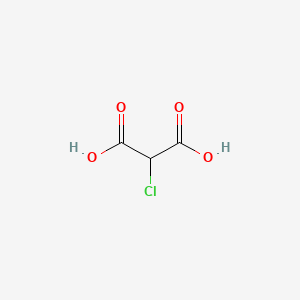
Chloromalonic acid
Übersicht
Beschreibung
Chloromalonic acid, also known as 2-chloropropanedioic acid, is a chemical compound with the molecular formula C3H3ClO4 . It has an average mass of 138.507 Da and a monoisotopic mass of 137.971985 Da .
Molecular Structure Analysis
The molecular structure of Chloromalonic acid is represented by the formula C3H3ClO4 . The structure of organic compounds, including their absolute configuration, is extremely critical to the activity of medicines, aroma chemicals, and agrochemicals .Relevant Papers A paper titled “Rapid Total Destruction of Chlorophenols by Activated Hydrogen Peroxide” mentions Chloromalonic acid as one of the products identified from the oxidation of pentachlorophenol . Another paper titled “CCLXIII.—Quantitative reduction by hydriodic acid of halogenated malonyl derivatives. Part II. The s.-tetra-substituted amides of bromo- and chloromalonic acid” provides a detailed study on the reduction of Chloromalonic acid .
Wissenschaftliche Forschungsanwendungen
Nutraceutical and Food Additive Applications
- Chlorogenic acid, a derivative of chloromalonic acid, has health-promoting properties, especially in treating metabolic syndrome. It exhibits anti-oxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017).
- As a food additive, chlorogenic acid shows antimicrobial activity against various organisms and has antioxidant activity. Its properties make it a candidate for dietary supplements and functional foods formulation (Santana-Gálvez et al., 2017).
Chemical Synthesis
- Chloromalonic esters, derived from chloromalonic acid, can be synthesized efficiently. Direct chlorination using iodosylbenzene and hydrochloric acid yields high-quality 2-chloromalonates (Kitamura, Muta, & Oyamada, 2015).
Health Effects
- Chlorogenic acid, a component of coffee, shows potential health benefits like anti-diabetic, anti-carcinogenic, anti-inflammatory, and anti-obesity impacts, offering non-pharmacological approaches for chronic disease treatment or prevention (Tajik, Tajik, Mack, & Enck, 2017).
Pharmacological Applications
- Chlorogenic acid exhibits neuroprotective effects on scopolamine-induced amnesia via anti-acetylcholinesterase and anti-oxidative activities (Kwon et al., 2010).
- It also has a broad range of pharmacological effects, including antioxidant, antibacterial, hepatoprotective, cardioprotective, and CNS stimulatory roles (Naveed et al., 2018).
Industrial Applications
- The biological activity of chlorogenic acid and its applications in the food industry have been explored. Its uses include food additives, food storage, food composition modification, and as functional food materials (Wang et al., 2022).
Enzymatic Synthesis
- Chlorogenic acid glucoside, a derivative, has been synthesized via enzymatic transglycosylation, offering increased water solubility and antioxidant potential, expanding industrial applications (Nam et al., 2017).
Eigenschaften
IUPAC Name |
2-chloropropanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClO4/c4-1(2(5)6)3(7)8/h1H,(H,5,6)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFXWHCJMTLWFKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)(C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60208702 | |
| Record name | Propanedioic acid, chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60208702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloromalonic acid | |
CAS RN |
600-33-9 | |
| Record name | Propanedioic acid, chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000600339 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanedioic acid, chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60208702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



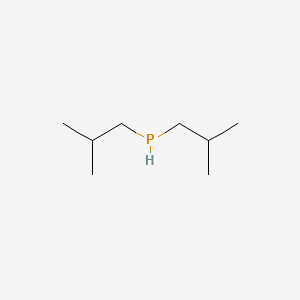
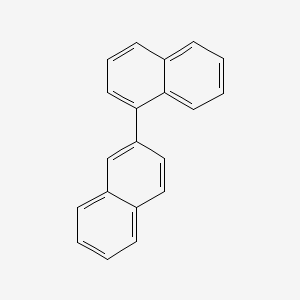
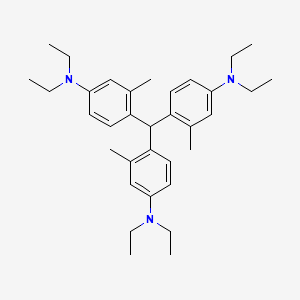
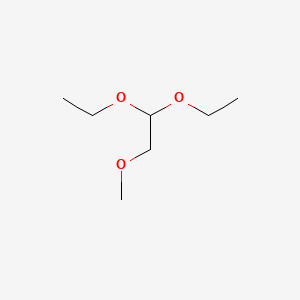
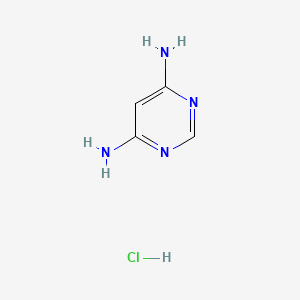
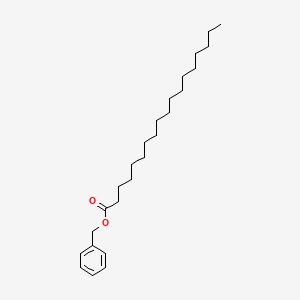
![Benzoic acid, 2-hydroxy-3-[(4-nitrophenyl)azo]-5-[(4-sulfophenyl)azo]-, disodium salt](/img/structure/B1594343.png)
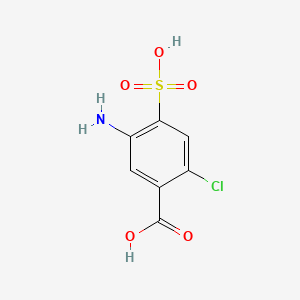
![[1,1'-Biphenyl]-3,3'-diol](/img/structure/B1594345.png)



![Propanenitrile, 3-[(2-hydroxyethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B1594350.png)
